molecular formula C3H9AsS B12662299 Arsine sulfide, trimethyl- CAS No. 26386-93-6

Arsine sulfide, trimethyl-

Cat. No.: B12662299
CAS No.: 26386-93-6
M. Wt: 152.09 g/mol
InChI Key: POPXJRHXSZWPAQ-UHFFFAOYSA-N
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Description

Arsine sulfide, trimethyl- is a chemical compound with the formula (CH₃)₃AsS. This compound is an organoarsenic compound, meaning it contains arsenic bonded to carbon atoms. It is known for its distinct “garlic-like” smell and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:

As2O3+1.5[AlMe3]22AsMe3+3/n(MeAl-O)n\text{As}_2\text{O}_3 + 1.5 \text{[AlMe}_3]_2 \rightarrow 2 \text{AsMe}_3 + 3/n (\text{MeAl-O})_n As2​O3​+1.5[AlMe3​]2​→2AsMe3​+3/n(MeAl-O)n​

This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.

Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .

Chemical Reactions Analysis

Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:

    Oxidation: AsMe3+12O2OAsMe3\text{AsMe}_3 + \frac{1}{2} \text{O}_2 \rightarrow \text{OAsMe}_3 AsMe3​+21​O2​→OAsMe3​

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.

Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .

Scientific Research Applications

Arsine sulfide, trimethyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.

    Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.

    Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.

    Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.

Mechanism of Action

The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .

Comparison with Similar Compounds

  • Cacodylic acid
  • Triphenylarsine
  • Pentamethylarsenic
  • Trimethylphosphine
  • Trimethylamine

Comparison: Arsine sulfide, trimethyl- is unique due to its specific structure and reactivity. Unlike cacodylic acid, which is more stable, arsine sulfide, trimethyl- is pyrophoric and highly reactive. Compared to triphenylarsine, it has a simpler structure and different applications in coordination chemistry .

Properties

CAS No.

26386-93-6

Molecular Formula

C3H9AsS

Molecular Weight

152.09 g/mol

IUPAC Name

trimethyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3

InChI Key

POPXJRHXSZWPAQ-UHFFFAOYSA-N

Canonical SMILES

C[As](=S)(C)C

Origin of Product

United States

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